molecular formula C10H13BrO B1602041 1-(3-Bromopropyl)-4-methoxybenzene CAS No. 57293-19-3

1-(3-Bromopropyl)-4-methoxybenzene

Cat. No. B1602041
CAS RN: 57293-19-3
M. Wt: 229.11 g/mol
InChI Key: CPHLODVMQBMDNC-UHFFFAOYSA-N
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Description

“1-(3-Bromopropyl)-4-methoxybenzene” is a chemical compound with the molecular weight of 229.12 .


Molecular Structure Analysis

The InChI code for “1-(3-Bromopropyl)-4-methoxybenzene” is 1S/C10H13BrO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7H2,1H3 . This indicates the presence of carbon, hydrogen, bromine, and oxygen atoms in the molecule .

Scientific Research Applications

Photovoltaic Performance in Polymer Solar Cells

  • A derivative of 1-(3-Bromopropyl)-4-methoxybenzene, namely 2-methoxy-(5,8)-dihydronaphthyl-PCBM (MDN-PCBM), was synthesized and evaluated in polymer solar cells (PSCs). The new acceptor displayed superior photovoltaic performance compared to PCBM, indicating its promise for high-performance PSCs (Jin et al., 2016).

Application in Fragrance Synthesis

  • The compound was used in a palladium-catalyzed coupling reaction to produce 2-methyl-3-aryl-propanals, which are valuable floral fragrances. This highlights its utility in the synthesis of commercial fragrance products (Scrivanti et al., 2008).

Study in Free-Radical Chain Oxidation

  • Research on 1-ethyl-4-methoxybenzene, a related compound, focused on its kinetics in free-radical chain oxidation with oxygen. This study contributes to the understanding of the oxidizability and thermal stability of such compounds (Zawadiak et al., 2003).

Synthesis of Sterically Protected Compounds

  • A related compound, 2-bromo-1,3-di-tert-butyl-5-methoxybenzene, was utilized in synthesizing diphosphene and fluorenylidenephosphine. This research highlights the role of such compounds in developing materials with low-coordinate phosphorus atoms (Toyota et al., 2003).

Role in Air Pollution Studies

  • Methoxybenzene, a related compound, was studied for its role as a potential air pollutant. The research aimed to provide data for future experimental research on methoxybenzene and its impact on the troposphere (Sun et al., 2016).

Synthesis of Bioisosteric Colchicine Analogues

  • 1-benzyloxy-4-bromo-2-methoxybenzene was a key starting material in synthesizing hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a precursor for potential bioisosteric colchicine analogues (Shishov et al., 2014).

Proton Acceptance in Hydrogen Bonds

  • Methoxybenzene and its complexes were investigated to study the acceptance of protons in hydrogen bonds. The findings contribute to the understanding of the molecular interactions involving methoxy groups (Palusiak & Grabowski, 2002).

Impact on Volatile Compounds in Grains

  • Over 20 volatile methoxybenzene compounds were identified in grains with off-odors. This study contributes to the understanding of the impact of these compounds on food quality and safety (Seitz & Ram, 2000).

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromo-3-phenylpropane, indicates that it may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It also may cause respiratory irritation .

Future Directions

While specific future directions for “1-(3-Bromopropyl)-4-methoxybenzene” are not available, similar compounds have been used in the synthesis of active topoisomerase I inhibitors as anticancer agents . This suggests potential applications in medical and pharmaceutical research.

properties

IUPAC Name

1-(3-bromopropyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHLODVMQBMDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509580
Record name 1-(3-Bromopropyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-4-methoxybenzene

CAS RN

57293-19-3
Record name 1-(3-Bromopropyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Bromopropyl)-4-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-(p-methoxyphenyl)-1-propanol (16.6 g; 0.1 mol) in 250 mL of tolune, cooled to 0° C., was added dropwise 26 mL of phosphorus tribromide (0.27 mol). Following completion of the addition the reaction was stirred at room temperature for 1 hour, then refluxed for an additional hour. The reaction was cooled and poured onto ice, the layers were separated, and the organic phase washed with saturated sodium bicarbonate (3×) and brine (3×). The crude material obtained upon drying and evaporation of the solvent was chromatographed, eluting with 10%, EtOAc/hexane, to obtain 14 g (61%) of 3-(p-methoxyphenyl)-1-propylbromide.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-(4-Methoxyphenyl)-1-propanol (5.00 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (8.86 g) and N-bromosuccinimide (5.94 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 5 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane:ethyl acetate=100:1-3:1) to give the object product (990 mg) as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step Two
Quantity
5.94 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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